

(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG): A Technical Guide

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Compound of Interest		
Compound Name:	(RS)-4C3HPG	
Cat. No.:	B165136	Get Quote

CAS Number: 134052-66-7

Abstract

(RS)-4-Carboxy-3-hydroxyphenylglycine, commonly known as **(RS)-4C3HPG**, is a synthetic phenylglycine derivative that has been instrumental in the study of metabotropic glutamate receptors (mGluRs). It exhibits a dual pharmacological profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at group II mGluRs (mGluR2 and mGluR3)[1]. This unique activity profile makes **(RS)-4C3HPG** a valuable research tool for dissecting the physiological and pathological roles of these distinct mGluR subtypes. This technical guide provides a comprehensive overview of the chemical data, pharmacological properties, and relevant experimental protocols for **(RS)-4C3HPG**, aimed at researchers and professionals in the fields of neuroscience and drug development.

Chemical and Physical Data

(RS)-4C3HPG is a derivative of salicylic acid and belongs to the class of hydroxybenzoic acids. The following table summarizes its key chemical and physical properties.



Property	Value	Reference
IUPAC Name	4-[amino(carboxy)methyl]-2- hydroxybenzoic acid	[2]
Molecular Formula	C ₉ H ₉ NO ₅	[2][3]
Molecular Weight	211.17 g/mol	[2][3]
CAS Number	134052-66-7	[2]
Monoisotopic Mass	211.04807239 Da	[2][3]
Topological Polar Surface Area	121 Ų	[2][3]
Hydrogen Bond Donor Count	4	[2][3]
Hydrogen Bond Acceptor Count	6	[2][3]
Rotatable Bond Count	3	[2][3]

Pharmacological Data

(RS)-4C3HPG's pharmacological activity is centered on its interaction with group I and group II metabotropic glutamate receptors.

Receptor Activity Profile



Receptor	Action	Species/Cel I Line	Assay	Value	Reference
mGluR1α	Competitive Antagonist	Baby Hamster Kidney (BHK) cells	Phosphoinosi tide Hydrolysis	KB = 29 μM	[4]
mGluR1	Antagonist	Rat Cultured Cerebellar Granule Cells	Quisqualate- stimulated Phosphoinosi tide Hydrolysis	$IC_{50} = 41 \mu M$ ((S)- enantiomer)	[5]
mGluR2/3	Agonist	-	-	-	[1]

Note: Quantitative data for the agonist activity at mGluR2 and mGluR3 for **(RS)-4C3HPG** is not readily available in the reviewed literature. The (S)-enantiomer is reported to be an agonist at mGluR2[6].

Neuroprotective Effects

Studies have demonstrated that **(RS)-4C3HPG** exhibits neuroprotective properties. For instance, the (S)-enantiomer, (S)-4C3HPG, has been shown to protect against striatal quinolinic acid-induced excitotoxicity in rats[7]. This neuroprotective effect is likely mediated by its dual action of antagonizing the excitotoxicity-promoting mGluR1 and activating the neuroprotective mGluR2/3.

Experimental Protocols Synthesis of (RS)-4-Carboxy-3-hydroxyphenylglycine

While a specific detailed protocol for the synthesis of **(RS)-4C3HPG** is not readily available, a general synthetic route can be adapted from established methods for preparing phenylglycine derivatives. A plausible approach involves the Strecker synthesis using a suitably protected 3-hydroxy-4-carboxybenzaldehyde as a starting material.

General Procedure (adapted from related syntheses)[8][9]:



- Protection of Functional Groups: The hydroxyl and carboxyl groups of a starting salicylic acid derivative are protected to prevent unwanted side reactions.
- Formylation: The protected aromatic ring is formylated to introduce the aldehyde group at the desired position.
- Strecker Reaction: The resulting aldehyde is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile.
- Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic amino acid.
- Deprotection: The protecting groups are removed to afford (RS)-4-Carboxy-3hydroxyphenylglycine.
- Purification: The final product is purified by recrystallization or chromatography.

Phosphoinositide Hydrolysis Assay (for mGluR1 Antagonism)

This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, to determine the antagonistic activity of **(RS)-4C3HPG**.

Methodology (adapted from[5][10]):

- Cell Culture and Labeling: Cells expressing mGluR1 (e.g., cultured cerebellar granule cells or recombinant cell lines) are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
- Pre-incubation: The labeled cells are pre-incubated with (RS)-4C3HPG at various concentrations.
- Stimulation: The cells are then stimulated with a known mGluR1 agonist (e.g., glutamate or quisqualic acid) in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.



- Extraction: The reaction is terminated, and the accumulated [3H]-inositol phosphates are extracted.
- Quantification: The amount of [³H]-inositol phosphates is quantified using ion-exchange chromatography followed by liquid scintillation counting.
- Data Analysis: The inhibitory effect of (RS)-4C3HPG is determined by measuring the reduction in agonist-stimulated inositol phosphate accumulation, and an IC₅₀ or KB value can be calculated.

Adenylyl Cyclase Activity Assay (for mGluR2/3 Agonism)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of mGluR2/3 activation, to assess the agonist properties of **(RS)-4C3HPG**.

Methodology (adapted from[11][12]):

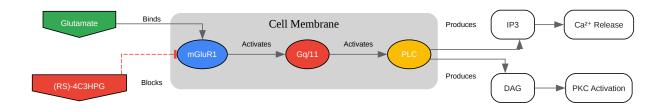
- Membrane Preparation: Membranes from cells or tissues expressing mGluR2/3 are prepared.
- Assay Reaction: The membranes are incubated in a reaction mixture containing ATP, Mg²⁺, a phosphodiesterase inhibitor (e.g., IBMX), and forskolin (to stimulate adenylyl cyclase).
- Incubation with (RS)-4C3HPG: (RS)-4C3HPG is added to the reaction mixture at various concentrations.
- cAMP Measurement: The reaction is terminated, and the amount of cyclic AMP (cAMP)
 produced is measured using a competitive binding assay (e.g., radioimmunoassay or an
 enzyme-linked immunosorbent assay).
- Data Analysis: The agonist activity of **(RS)-4C3HPG** is determined by its ability to inhibit forskolin-stimulated cAMP production. An EC₅₀ value can be calculated from the concentration-response curve.

Signaling Pathways



(RS)-4C3HPG as an mGluR1 Antagonist

As a competitive antagonist at mGluR1, **(RS)-4C3HPG** blocks the canonical Gq/G₁₁ signaling pathway typically initiated by glutamate. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, downstream events such as intracellular calcium mobilization and protein kinase C (PKC) activation are suppressed.



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Caption: Antagonistic action of (RS)-4C3HPG at the mGluR1 signaling pathway.

(RS)-4C3HPG as an mGluR2/3 Agonist

As an agonist at mGluR2 and mGluR3, **(RS)-4C3HPG** activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.



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Caption: Agonistic action of **(RS)-4C3HPG** at the mGluR2/3 signaling pathway.



Analytical Data

Specific experimental analytical data such as ¹H-NMR and mass spectra for **(RS)-4C3HPG** are not readily available in the public domain. However, data for the closely related compound, (R)-4-Carboxy-3-hydroxyphenylglycine (CAS 133991-31-8), is available and can provide an indication of the expected spectral characteristics.

Conclusion

(RS)-4C3HPG remains a critical pharmacological tool for the investigation of metabotropic glutamate receptor function. Its opposing actions on group I and group II mGluRs provide a unique opportunity to modulate glutamatergic neurotransmission in a specific manner. This guide has summarized the key chemical, pharmacological, and methodological information for (RS)-4C3HPG to facilitate its effective use in research and drug discovery endeavors. Further characterization of its activity at mGluR2 and mGluR3, as well as the public dissemination of its analytical data, would further enhance its utility in the scientific community.

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